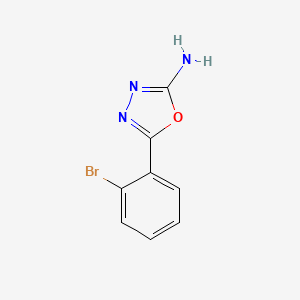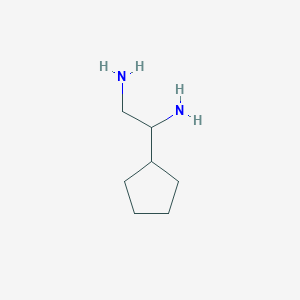
1-Cyclopentylethane-1,2-diamine
Overview
Description
1-Cyclopentylethane-1,2-diamine is a chemical compound with the CAS Number: 1089358-93-9 . It has a molecular weight of 128.22 .
Molecular Structure Analysis
The molecular formula of this compound is C7H16N2 . The InChI Code is 1S/C7H16N2/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5,8-9H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 128.22 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Novel Synthetic Approaches and Applications
1-Cyclopentylethane-1,2-diamine, a historically underestimated diamine, has seen renewed interest due to novel and efficient synthetic approaches. These advancements have broadened its application as a scaffold for chiral ligands, receptors, and biologically active compounds (González‐Sabín, Rebolledo, & Gotor, 2009).
Catalysis and Synthesis
The diamine motif, including variants like this compound, is critical in natural products and pharmaceuticals. Its role in asymmetric synthesis and catalysis highlights its importance in developing new drug molecules and natural product synthesis (Cardona & Goti, 2009).
Cross-Coupling Reactions
In the realm of metal-catalyzed cross-couplings, 1,2-diamine serves as an effective ligand, especially in Suzuki reactions involving unactivated secondary alkyl halides. This underscores its utility in creating complex molecular structures at ambient temperatures (Saito & Fu, 2007).
Organocatalysis
In organocatalysis, 1,2-diamine derivatives have shown efficacy in asymmetric Diels–Alder reactions. This demonstrates their utility in synthesizing complex molecules with high selectivity and enantioselectivity (Kim et al., 2005).
Sensory Applications
The diamine structure has been incorporated into iridium(III) complexes for sensing applications. For instance, its ability to detect H+ and OH- ions with high sensitivity and selectivity has been explored, demonstrating its potential in analytical chemistry (Alam et al., 2015).
Asymmetric Epoxidation
Enantiopure forms of this compound have been synthesized and used in asymmetric epoxidation of alkenes. This application is significant in producing optically active epoxides, which are valuable in various chemical syntheses (Daly & Gilheany, 2003).
Biological and Pharmaceutical Relevance
The 1,2-diamine functionality, including derivatives like this compound, is a common feature in many compounds with diverse biological activities. It's found in various drug categories, emphasizing its significance in medicinal chemistry (Michalson & Szmuszkovicz, 1989).
Electrocatalytic Diamination
Electrocatalytic 1,2-diamination methods, leveraging 1,2-diamine's structure, enable efficient synthesis of diamines with high diastereoselectivity. This technique is critical for developing new compounds in organic synthesis and pharmaceuticals (Cai, Shu, & Xu, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopentylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMAWRIDJLIMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


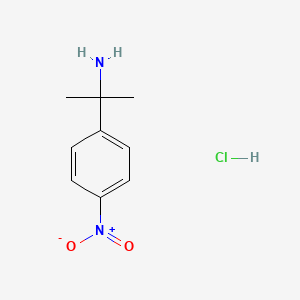
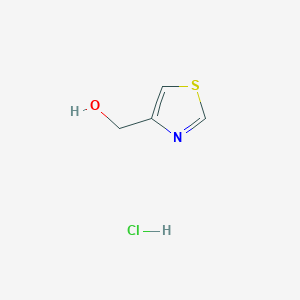

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B3211412.png)

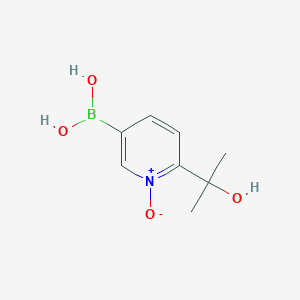
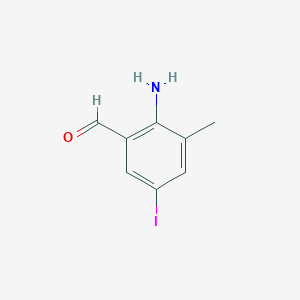
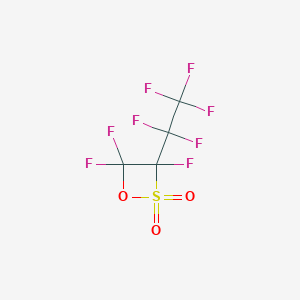

![tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3211450.png)
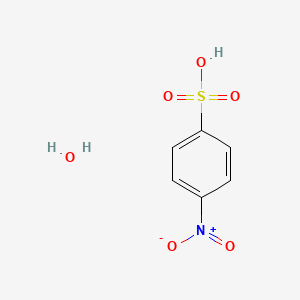
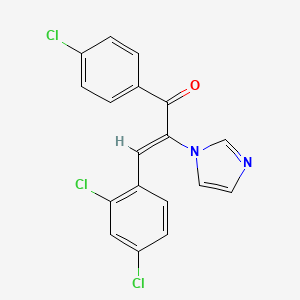
![N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3211477.png)
